molecular formula C9H7NOS2 B13213655 4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde

4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde

Cat. No.: B13213655
M. Wt: 209.3 g/mol
InChI Key: XFIJAFFUGDDFJV-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde is a chemical compound featuring a molecular formula of C9H7NOS2 and a molecular weight of 209.29 g/mol. This compound belongs to a class of heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery. Research into analogous thiazole-thiophene hybrid structures has demonstrated their potential as key intermediates in the synthesis of novel bioactive molecules. Specifically, such derivatives have been explored as potent anti-α-glucosidase agents, indicating their value in metabolic disorder research . The compound's structure, incorporating both thiazole and thiophene rings, is commonly investigated for developing new therapeutic agents. Thiazole derivatives, in general, are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anti-diabetic properties, making this scaffold a valuable template for constructing targeted chemical libraries . Application Note: This product is intended for research purposes and forensic analysis only. It is not intended for diagnostic or therapeutic uses in humans or animals. Please note that specific regulatory information for this exact isomer may be limited, and researchers should consult the specific safety data sheet (SDS) for safe handling procedures.

Properties

Molecular Formula

C9H7NOS2

Molecular Weight

209.3 g/mol

IUPAC Name

4-(2-methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H7NOS2/c1-6-10-3-9(13-6)7-2-8(4-11)12-5-7/h2-5H,1H3

InChI Key

XFIJAFFUGDDFJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Hantzsch-Thiazole Synthesis

This classical method involves cyclocondensation of α-haloketones with thioamides, leading to thiazole rings, which can then be functionalized.

Reaction Conditions:

  • Reagents: Thioamide derivatives, α-haloketones
  • Solvent: Ethanol or acetic acid
  • Catalyst: Usually none, but sometimes acid catalysis accelerates the process
  • Temperature: Reflux conditions (~80°C)

Reaction Scheme:

Thioamide + α-haloketone → Thiazole intermediate
Subsequent oxidation or formylation yields the aldehyde derivative

Oxidative Formylation of Thiazole Derivatives

This approach involves the direct oxidation of methyl groups attached to the heterocycle to form aldehydes, often using oxidizing agents such as PCC (Pyridinium chlorochromate), sodium hypochlorite, or TEMPO-mediated oxidation.

Representative Procedure:

  • Starting from 2-methyl-1,3-thiazole derivatives
  • Reagents: PCC, TEMPO, or sodium hypochlorite
  • Solvent: Dichloromethane or acetonitrile
  • Conditions: Controlled temperature (0–30°C), monitored by HPLC

Data Table 1: Comparative Summary of Oxidation Methods

Method Reagent Solvent Temperature Yield (%) Purity (HPLC)
PCC oxidation PCC Dichloromethane 15–18°C 85–95 >99%
TEMPO oxidation TEMPO + NaClO Acetonitrile 0–30°C 80–90 97–98%
Sodium hypochlorite NaClO Water/Acetone 0–2°C 75–85 95–97%

Alternative Routes

Recent advances include the use of microwave-assisted synthesis to accelerate heterocycle formation and oxidation steps, leading to improved yields and reduced reaction times.

Reaction Mechanisms and Key Intermediates

Thiazole Ring Formation

The core heterocycle forms via nucleophilic attack of sulfur and nitrogen atoms on electrophilic centers, followed by cyclization and aromatization. The general mechanism involves:

  • Nucleophilic attack of thioamide sulfur on α-haloketone carbon
  • Cyclization to form the thiazole ring
  • Oxidation of methyl groups to aldehydes

Formylation of the Thiophene Ring

Electrophilic substitution at the 2-position of thiophene is achieved via Vilsmeier-Haack formylation using POCl₃ and DMF, or via oxidation of methyl groups attached to the ring.

Data Tables: Summary of Preparation Methods

Method Starting Material Reagents Conditions Yield Purity Notes
Cyclization + Oxidation Thioamide + α-haloketone PCC, TEMPO, NaClO Reflux, 0–30°C 80–95% >97% Versatile, high yield
Direct Formylation 2-methyl-1,3-thiazole POCl₃, DMF 0–25°C 70–85% >98% Requires careful temperature control
Microwave-assisted Heterocycle precursors Various oxidants Microwave irradiation Improved yields >95% Time-efficient

Chemical Reactions Analysis

Nucleophilic Addition and Condensation Reactions

The aldehyde group undergoes classical nucleophilic addition and condensation reactions, forming derivatives critical for pharmaceutical intermediates:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Claisen-Schmidt condensationAcetophenone derivatives, base (NaOH/EtOH)Chalcone analogs with extended conjugation65-78%
Knoevenagel condensationMalononitrile, piperidine (reflux in EtOH)2-Amino-3-cyanopyridine hybrids81%
Schiff base formationPrimary amines, RT in DCMImine-linked bioactive derivatives70-85%

Key findings from these reactions include enhanced antimicrobial activity in chalcone derivatives and improved topoisomerase II inhibition in pyridine hybrids .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocyclic systems:

Mechanism for pyridine formation ( ):

  • Aldehyde reacts with malononitrile to form α,β-unsaturated nitrile intermediate.

  • Thiazole nitrogen initiates nucleophilic attack, enabling cyclization.

  • Aromatization via elimination produces the pyridine core.

Notable cyclized products :

  • Pyrido[2,3-d]pyrimidines (IC₅₀ = 1.8 μM against MCF-7 cells)

  • Pyrrole-fused pyridines with dual H-bonding to AspB479 and ArgB503 residues

Electrophilic Aromatic Substitution

The thiophene and thiazole rings participate in regioselective substitutions:

PositionElectrophileConditionsMajor Product
Thiophene C-5HNO₃/H₂SO₄5-Nitro derivative
Thiazole C-4Br₂/FeBr₃4-Bromo substitution

Experimental note: Nitration occurs preferentially on the thiophene ring due to higher electron density compared to the thiazole.

Redox Transformations

The aldehyde group undergoes controlled redox modifications:

  • Reduction : NaBH₄/MeOH → Primary alcohol (used in prodrug synthesis)

  • Oxidation : KMnO₄/H₂SO₄ → Carboxylic acid (improves water solubility)

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

ReactionCatalytic SystemApplications
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives for kinase inhibition
Buchwald-HartwigPd₂(dba)₃, XantphosAminoalkylated analogs with CNS activity

Stability Considerations

Critical parameters affecting reaction outcomes:

FactorImpact
pH < 5Protonation of thiazole N reduces ring aromaticity
Temperature > 80°CRisk of aldehyde oxidation to carboxylic acid
Light exposureAccelerates [4+2] cycloaddition side reactions

This compound’s versatility in forming pharmaceutically relevant architectures – including pyridines , chalcones , and fused heterocycles – underscores its utility in medicinal chemistry. Optimal results require strict control of electronic effects from the thiazole ring and steric guidance from the methyl substituent during nucleophilic attacks.

Scientific Research Applications

The applications of "4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde" are not explicitly detailed within the provided search results. However, the search results do provide information regarding the properties, synthesis, and related compounds that suggest potential applications of this chemical compound.

Chemical Information

  • Name : this compound
  • CAS Number : 2092103-38-1
  • Molecular Formula : C9H7NOS2C_9H_7NOS_2
  • Molecular Weight : 209.29

Safety Information

  • Hazard Statements : Hazard statements are not available in the provided search results .
  • Precautionary Statements : Precautionary statements are not available in the provided search results .
  • Safety Phrases : Avoid contact with skin and eyes .

Potential Applications
Based on the search results, "this compound" may have applications in the following areas:

  • Synthesis of Benzothiazole Derivatives: The compound contains thiazole and thiophene moieties, which are important building blocks in various bioactive molecules. Benzothiazoles, for instance, are synthesized using thiazolidinediones and aromatic aldehydes, suggesting a potential role for similar compounds in creating new benzothiazole-based anti-tubercular agents .
  • Antimicrobial Agents: Research into novel derivatives of thiadiazole-5-carboxylic acid has shown antimicrobial activity against various bacterial and fungal strains . The presence of a thiazole ring in "this compound" suggests it could be explored for similar antimicrobial applications .
  • Cosmetic Formulations: Cosmetics widely utilize creams, lotions, gels, and sprays . While there is no direct mention of "this compound," its chemical properties might make it suitable as an ingredient or intermediate in cosmetic formulations .
  • Research and Development : One search result indicates that the compound is intended for research and development use .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., diphenylamino in DPAPTA) enhance conjugation and redshift absorption/emission spectra, making them suitable for optoelectronics . Electron-withdrawing groups (e.g., trifluoromethylphenyl in ) increase stability and bioactivity .
  • Steric Effects : Bulky substituents (e.g., carbazole in 6a) reduce crystallinity but improve solubility for polymer synthesis .
  • Synthetic Yields : Cross-coupling reactions typically yield 80–85%, while purification methods (e.g., column chromatography) maintain high purity (>95%) .

Spectroscopic and Physical Property Differences

  • FT-IR : The aldehyde carbonyl stretch varies slightly depending on substituents: ~1672 cm⁻¹ in the target compound vs. ~1592 cm⁻¹ in carbazole-substituted 6a due to resonance effects .
  • NMR : The aldehyde proton in 4-(2-methylthiazolyl) derivatives appears at δ 9.82–9.86 ppm, whereas electron-rich analogs like DPAPTA show upfield shifts (δ ~10.03 ppm) due to increased electron density .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Substituents on the thiazole/thiophene rings directly influence luminescent quantum yields and electrochemical bandgaps. For example, triphenylamine groups in DPAPTA improve hole mobility by 30% compared to methylthiazole derivatives .
  • Biological Activity: While the target compound lacks reported bioactivity, structurally related thiazolidinones () show anti-T.
  • Thermal Stability: Carbazole-substituted derivatives (6a) exhibit higher thermal decomposition temperatures (>300°C) compared to diphenylamino analogs (6b, m.p. 75–80°C), making them suitable for high-temperature applications .

Biological Activity

4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound integrates thiazole and thiophene moieties, which are known for their diverse pharmacological properties. This article reviews the biological activities of this compound, supported by data tables and relevant research findings.

Molecular Characteristics:

  • Chemical Formula: C9_9H7_7NOS2_2
  • Molecular Weight: 209.3 g/mol
  • CAS Number: 499770-66-0
PropertyValue
Molecular FormulaC9_9H7_7NOS2_2
Molecular Weight209.3 g/mol
IUPAC NameThis compound
SMILESCC1=NC(=CS1)C1=CC=C(S1)C=O

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with thiazole and thiophene rings showed activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (μg/mL)
4aStaphylococcus aureus0.22
5aBacillus cereus0.25
7bMycobacterium smegmatis0.20

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been widely studied. Notably, the compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer), HePG-2 (liver cancer), and HCT-116 (colorectal cancer). The IC50_{50} values for various derivatives were reported to be less than that of standard anticancer drugs like doxorubicin .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50_{50} (μg/mL)
Compound 9MCF-71.61
Compound 10HePG-21.98
Compound 13HCT-116< Doxorubicin

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It has been suggested that this compound can bind to DNA and inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells . Additionally, its antioxidant properties contribute to its overall biological efficacy.

Case Studies

In a comparative study involving various thiazole derivatives, researchers found that structural modifications significantly influenced biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhanced anticancer activity . Another study highlighted that thiazole derivatives exhibited better bioactivity when combined with other functional groups, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiophene-2-carbaldehyde derivatives and methyl-substituted thiazole precursors. For example, thioacetalization and chloromethylation of thiophene carbaldehydes under acidic conditions (e.g., HCl/ZnCl₂) can introduce thiazole moieties. Reaction optimization involves controlling stoichiometry (e.g., 1:1 molar ratio for aldehyde and thiazole precursors), temperature (40–60°C), and solvent polarity (methanol or acetic acid) to minimize side reactions . Yield improvements (>65%) are achieved via slow addition of reactants and recrystallization from methanol .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • 1H NMR : Peaks at δ 9.5–10.0 ppm confirm the aldehyde proton. Thiophene and thiazole protons appear as multiplet signals between δ 6.5–8.0 ppm .
  • FTIR : Stretching vibrations at ~1675 cm⁻¹ (C=O) and ~1590 cm⁻¹ (C=N) validate functional groups .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase resolve impurities, with retention times calibrated against reference standards .

Q. What are the solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) but exhibits limited solubility in water. Stability tests under ambient conditions (25°C, 60% humidity) show <5% degradation over 30 days. Storage recommendations include desiccated environments (-20°C) and protection from light to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can reaction pathways for functionalizing the aldehyde group be optimized to avoid oligomerization?

  • Methodological Answer : Oligomerization during chloromethylation or oxidation is mitigated by:

  • Using low-temperature conditions (0–5°C) to suppress polycondensation .
  • Introducing steric hindrance via bulky substituents (e.g., trifluoromethyl groups) on the thiazole ring to reduce reactivity at the aldehyde site .
  • Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to terminate reactions at <50% conversion .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify reactive sites. For example:

  • The aldehyde group’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack by amines or thiols .
  • Solvent effects (e.g., methanol vs. DCM) are simulated using the Polarizable Continuum Model (PCM) to predict reaction kinetics .

Q. How does structural modification of the thiazole ring impact pharmacological activity?

  • Methodological Answer :

  • Antimicrobial Activity : Substituting the thiazole’s methyl group with electron-withdrawing groups (e.g., -CF₃) enhances activity against S. aureus (MIC: 2 µg/mL vs. 8 µg/mL for the parent compound) by increasing membrane permeability .
  • Anticancer Screening : Thiazole-thiophene hybrids inhibit topoisomerase IIα (IC₅₀: 0.45 µM) via π-π stacking interactions, validated by molecular docking (AutoDock Vina) and in vitro assays (MCF-7 cell line) .

Contradictions and Resolutions

  • Contradiction : reports oligomerization during chloromethylation, while emphasizes monomeric product isolation.
    • Resolution : Oligomerization is context-dependent; uses excess formaldehyde, whereas employs controlled stoichiometry (1:1 aldehyde:formaldehyde ratio) .

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